molecular formula C9H19NO2 B13933057 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol

4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol

Cat. No.: B13933057
M. Wt: 173.25 g/mol
InChI Key: XEUFOQRUXWUGMP-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol is an organic compound with the molecular formula C9H19NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol typically involves the reaction of tetrahydropyran derivatives with dimethylamine. One common method involves the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method includes the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of room temperature ionic liquids (RTILs) and lanthanide triflates as catalysts has been reported to yield high amounts of tetrahydropyran derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include tetrahydropyran derivatives, alcohols, amines, and various substituted compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to yield desired products. Its ability to form cyclic structures makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]oxan-4-yl]methanol

InChI

InChI=1S/C9H19NO2/c1-10(2)7-9(8-11)3-5-12-6-4-9/h11H,3-8H2,1-2H3

InChI Key

XEUFOQRUXWUGMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCOCC1)CO

Origin of Product

United States

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